(R)-(+)-Higenamine Hydrobromide (R)-(+)-Higenamine Hydrobromide
Brand Name: Vulcanchem
CAS No.: 106032-52-4
VCID: VC0108225
InChI:
SMILES:
Molecular Formula: C₁₆H₁₇NO₃·HBr
Molecular Weight: 271.318091

(R)-(+)-Higenamine Hydrobromide

CAS No.: 106032-52-4

Cat. No.: VC0108225

Molecular Formula: C₁₆H₁₇NO₃·HBr

Molecular Weight: 271.318091

* For research use only. Not for human or veterinary use.

(R)-(+)-Higenamine Hydrobromide - 106032-52-4

Specification

CAS No. 106032-52-4
Molecular Formula C₁₆H₁₇NO₃·HBr
Molecular Weight 271.318091

Introduction

Pharmacological Properties

Mechanism of Action

(R)-(+)-Higenamine Hydrobromide acts primarily as a β-adrenergic receptor agonist, with specificity for β2-adrenergic receptors. This mechanism underpins its ability to induce bronchodilation, increase heart rate, and exert cardioprotective effects . Additionally, it interacts with α-adrenergic receptors, contributing to vasodilation and anti-platelet aggregation .

The compound also modulates intracellular signaling pathways such as PI3K/AKT and ROS/NF-κB cascades. These pathways are involved in apoptosis regulation, oxidative stress response, and inflammation control . For example, Higenamine has been shown to inhibit the release of cytochrome C from mitochondria and reduce caspase-3 activation, thereby preventing apoptosis in ischemic tissues .

Cardiovascular Effects

One of the most studied applications of (R)-(+)-Higenamine Hydrobromide is in cardiovascular medicine. It exhibits positive chronotropic and inotropic effects by stimulating β1-adrenergic receptors on cardiac myocytes . Clinical studies have demonstrated its efficacy in increasing heart rate without significantly altering systolic blood pressure . Moreover, it reduces cardiac ischemia/reperfusion injury by activating β2-adrenergic receptors and enhancing myocardial contractility .

The compound also shows promise in treating pathological cardiac fibrosis by suppressing TGF-β/Smad signaling pathways. This effect helps mitigate heart failure progression .

Anti-inflammatory and Anti-apoptotic Activities

(R)-(+)-Higenamine Hydrobromide exhibits potent anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits NF-κB signaling, which plays a central role in inflammation . These effects make it a potential therapeutic agent for inflammatory diseases.

Its anti-apoptotic activity is mediated through the PI3K/AKT pathway, where it increases the expression of anti-apoptotic proteins like Bcl-2 while reducing pro-apoptotic markers like Bax . This mechanism has been validated in models of myocardial ischemia/reperfusion injury.

Chemical Synthesis and Analytical Methods

Synthesis of (R)-(+)-Higenamine Hydrobromide

The synthesis of (R)-(+)-Higenamine Hydrobromide involves several steps starting from precursors such as dopamine or phenylacetic acid derivatives. One common method includes:

  • Benzyl protection of hydroxyl groups.

  • Reaction with phenylacetyl chloride to form amides.

  • Cyclization using phosphorus oxychloride.

  • Reduction and deprotection to yield Higenamine.

  • Conversion to the hydrobromide salt using hydrobromic acid .

This process ensures high purity and yield while maintaining the stereochemical integrity required for biological activity.

Analytical Techniques

The characterization of (R)-(+)-Higenamine Hydrobromide employs advanced analytical methods such as:

Mass Spectrometry

Mass spectrometry provides precise molecular weight determination (m/z=352m/z = 352) and fragmentation patterns for structural elucidation .

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy confirms the stereochemistry and functional group placement within the molecule.

Ultra High Performance Liquid Chromatography (UHPLC/MS)

UHPLC/MS allows for sensitive quantification in complex matrices like biological samples or dietary supplements .

Clinical Applications

Diagnostic Use in Cardiac Stress Testing

(R)-(+)-Higenamine Hydrobromide is employed as a cardiac stress test agent for radionuclide myocardial perfusion imaging. It helps diagnose coronary artery disease by inducing controlled increases in heart rate, mimicking exercise-induced stress .

Comparative Data Table

PropertyDescriptionReference
Molecular FormulaC16H17NO3BrHC_{16}H_{17}NO_{3} \cdot BrH
Molecular Weight352.22 g/mol
Mechanism of Actionβ-adrenergic receptor agonist
Half-life~8 minutes
SolubilityWater-soluble
Cardiovascular EffectsPositive chronotropic/inotropic
Anti-inflammatory ActivityNF-κB inhibition
Anti-apoptotic ActivityPI3K/AKT pathway modulation

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